molecular formula C11H8O4 B14713580 (2-Oxochromen-6-yl) acetate CAS No. 20690-03-3

(2-Oxochromen-6-yl) acetate

Cat. No.: B14713580
CAS No.: 20690-03-3
M. Wt: 204.18 g/mol
InChI Key: YJFWQQFBOFHFLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- can be achieved through various methods. One common approach involves the Pechmann reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst like sulfuric acid . Another method includes the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as solvent choice, water content, and temperature to favor the desired reaction pathway .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-(acetyloxy)- undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- involves its interaction with various molecular targets and pathways. For instance, it can reduce components of the plasma membrane redox system, such as coenzyme Q and vitamin quinones, producing antioxidant hydroquinone forms . This process may function as a superoxide scavenger, preventing hydroquinone oxidation and facilitating excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 6-(acetyloxy)- is unique due to its specific acetylation at the 6-position, which imparts distinct chemical and biological properties compared to other coumarin derivatives

Properties

CAS No.

20690-03-3

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

(2-oxochromen-6-yl) acetate

InChI

InChI=1S/C11H8O4/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(13)15-10/h2-6H,1H3

InChI Key

YJFWQQFBOFHFLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

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